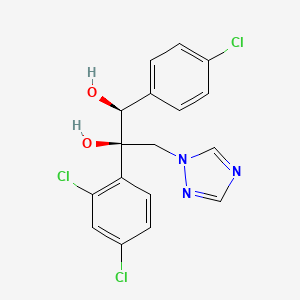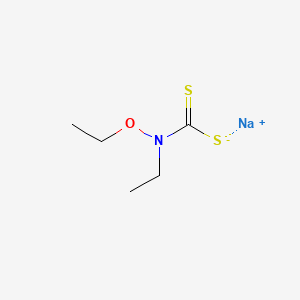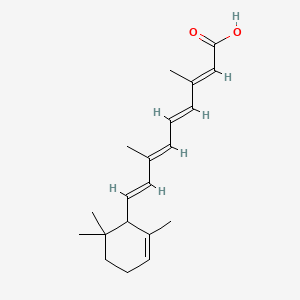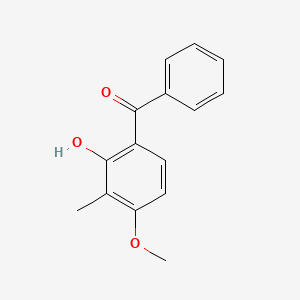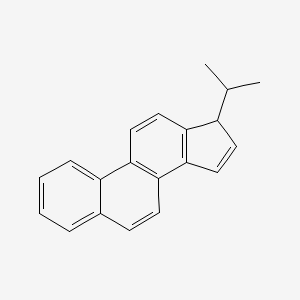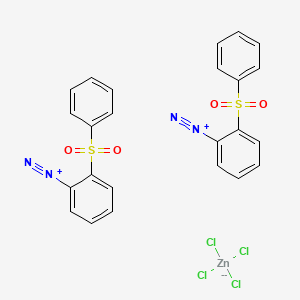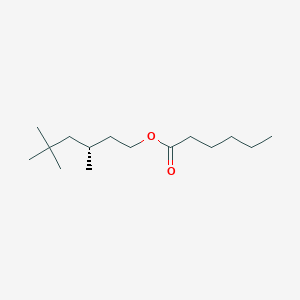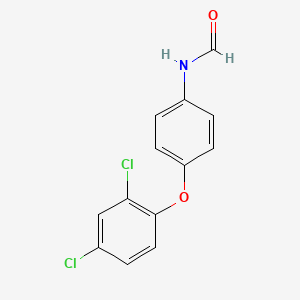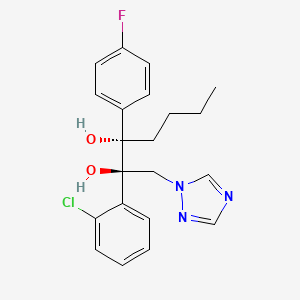
2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a heptanediol backbone with various substituents, including chlorophenyl, fluorophenyl, and triazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the heptanediol backbone, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The triazolyl group can be introduced via a cyclization reaction involving azide and alkyne precursors.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the heptanediol backbone.
Reduction: Reduction reactions can occur at the aromatic rings or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or other bioactive agents.
Medicine
Medicinal chemistry may investigate this compound for its potential therapeutic properties, such as antifungal or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. For instance, if it is used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
- 2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- 2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-
Uniqueness
The (2R,3S) configuration of the compound may confer unique stereochemical properties that affect its reactivity and interactions with biological targets. This stereochemistry can influence the compound’s efficacy and selectivity in various applications.
特性
CAS番号 |
107680-24-0 |
|---|---|
分子式 |
C21H23ClFN3O2 |
分子量 |
403.9 g/mol |
IUPAC名 |
(2R,3S)-2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)heptane-2,3-diol |
InChI |
InChI=1S/C21H23ClFN3O2/c1-2-3-12-20(27,16-8-10-17(23)11-9-16)21(28,13-26-15-24-14-25-26)18-6-4-5-7-19(18)22/h4-11,14-15,27-28H,2-3,12-13H2,1H3/t20-,21-/m0/s1 |
InChIキー |
GQUWFRJNNINRQS-SFTDATJTSA-N |
異性体SMILES |
CCCC[C@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O |
正規SMILES |
CCCCC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


